

# CAS number 56-09-7 properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4,6-dihydroxypyrimidine

Cat. No.: B016511

[Get Quote](#)

An In-depth Technical Guide to the Properties, Structure, and Mechanism of 5-Azacytidine

Disclaimer: The CAS number provided in the topic (56-09-7) corresponds to **2-Amino-4,6-dihydroxypyrimidine**. However, the detailed requirements of the prompt, including the request for information on signaling pathways and experimental protocols for an audience of researchers and drug development professionals, strongly indicate that the intended subject is the well-known epigenetic modifier, 5-Azacytidine (CAS number 320-67-2). This guide will focus on 5-Azacytidine.

## Introduction

5-Azacytidine (also known as Azacitidine) is a chemical analog of the nucleoside cytidine and a potent inhibitor of DNA methylation.<sup>[1]</sup> It is a cornerstone of epigenetic therapy and is primarily used in the treatment of myelodysplastic syndromes (MDS).<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for 5-Azacytidine, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

5-Azacytidine is a white crystalline powder.<sup>[4]</sup> Its stability is a critical consideration in experimental design, as it is unstable in aqueous solutions and should be freshly prepared for use.<sup>[4]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>4</sub> O <sub>5</sub>	[4][5]
Molecular Weight	244.20 g/mol	[4][5]
CAS Number	320-67-2	[4]
Melting Point	226-232 °C (decomposes)	[2][5]
Solubility	Soluble in DMSO (up to 25 mg/ml) and Water (up to 12 mg/ml). Insoluble in Ethanol.	[1][2]
Storage Temperature	-20°C	
Appearance	White crystalline powder	[4]

## Chemical Structure

5-Azacytidine is a nucleoside analog where the carbon atom at the 5-position of the pyrimidine ring of cytidine is replaced by a nitrogen atom.[4] This structural change is key to its mechanism of action.

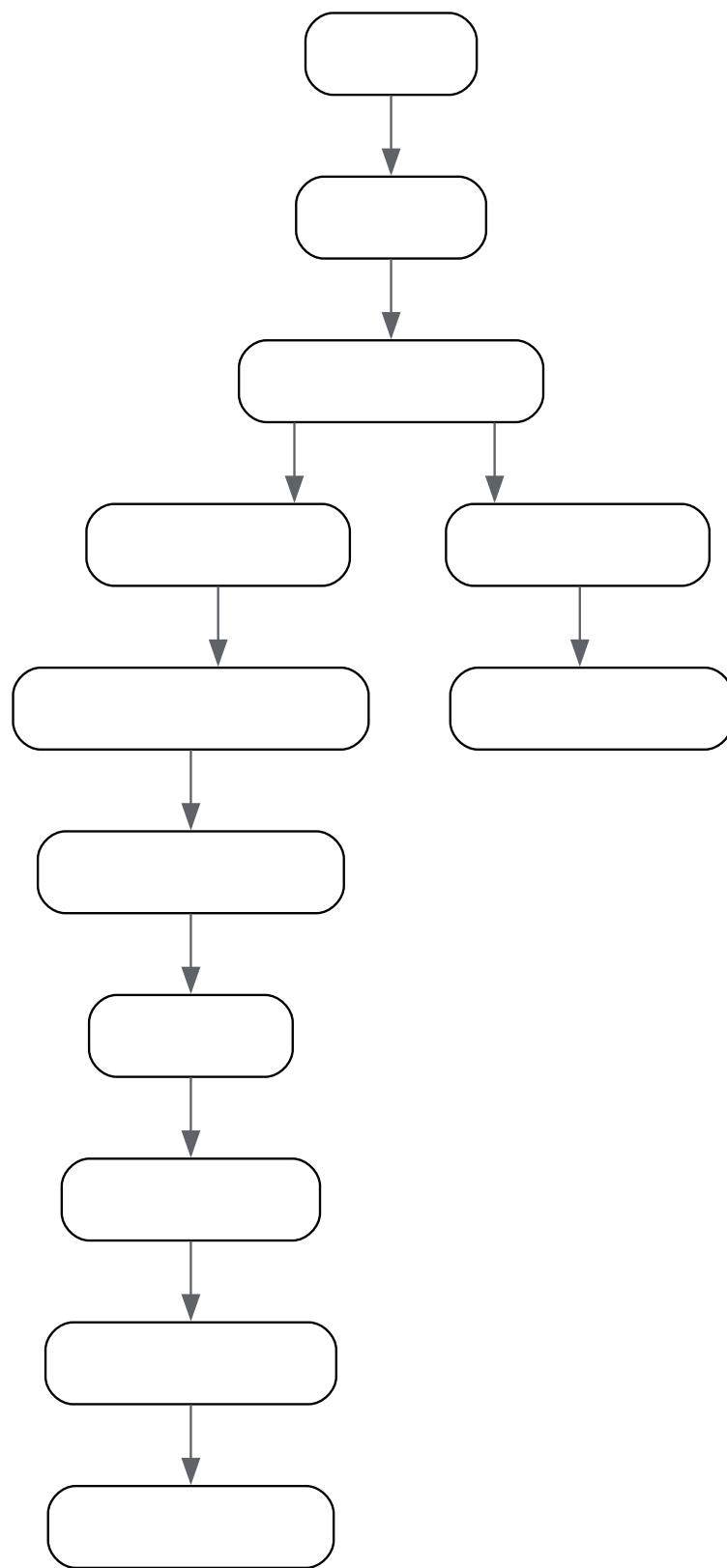
Caption: Chemical structure of 5-Azacytidine.

## Mechanism of Action and Signaling Pathways

5-Azacytidine exerts its primary therapeutic effect through the inhibition of DNA methyltransferases (DNMTs).[6] Its mechanism involves several key steps:

- Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate.
- Incorporation into DNA and RNA: As a cytidine analog, 5-azacytidine triphosphate is incorporated into both newly synthesized DNA and RNA.[2]
- DNMT Trapping: When DNMTs attempt to methylate the 5-azacytosine incorporated into DNA, a covalent bond is formed between the enzyme and the altered base. This "traps" the DNMT, leading to its degradation.[3]

- DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns in the genome.[3]
- Gene Reactivation: Hypomethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their re-expression.[6] This can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of 5-Azacytidine.

Recent research has also elucidated the involvement of 5-Azacytidine in various signaling pathways. For instance, it has been shown to engage an IRE1 $\alpha$ -EGFR-ERK1/2 signaling pathway, which stabilizes the LDL receptor mRNA.<sup>[7]</sup> Furthermore, in the context of resistance, deregulation of pathways such as the PI3K/AKT signaling pathway has been observed.<sup>[8]</sup> In immunotherapy research, 5-Azacytidine has been shown to enhance the transcription of cytokines and cytolytic molecules in T-cells.<sup>[9]</sup>

## Experimental Protocols

The following are generalized protocols for common *in vitro* experiments involving 5-Azacytidine. Specific cell types and experimental conditions may require optimization.

### Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of 5-Azacytidine that inhibits cell growth by 50% (IC<sub>50</sub>).

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- 5-Azacytidine (freshly prepared stock solution in DMSO or appropriate solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

- Treatment: Prepare serial dilutions of 5-Azacytidine in complete medium. Replace the existing medium with the 5-Azacytidine-containing medium. Include a vehicle control (medium with solvent only).
- Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[\[10\]](#)
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. 5-Azacytidine | 320-67-2 [[chemicalbook.com](http://chemicalbook.com)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 5. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine engages an IRE1 $\alpha$ -EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 56-09-7 properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016511#cas-number-56-09-7-properties-and-structure\]](https://www.benchchem.com/product/b016511#cas-number-56-09-7-properties-and-structure)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)